Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate can be synthesized through a hydrazine-free method involving the reaction of diazonium tetrafluoroborates with enaminoesters in the presence of sodium acetate . The solvent of choice for this reaction is 1-methylpyrrolidone, which facilitates the formation of the desired product under mild conditions . This method is advantageous due to its simplicity and the absence of the need for an inert atmosphere.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of chloromethyl with 1,3,4-trimethylpyrazole . This method is scalable and suitable for large-scale synthesis, making it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate (MTMP) is a heterocyclic organic compound belonging to the pyrazole family. Its unique molecular structure, characterized by a pyrazole ring and a carboxylate functional group, imparts distinct biological activities that are of significant interest in medicinal chemistry and drug development. This article explores the biological activity of MTMP, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H12N2O2
- Molecular Weight : Approximately 168.19 g/mol
- Structure : The compound features three methyl groups and a carboxylate functional group, contributing to its unique reactivity and biological properties.
MTMP exhibits its biological activity primarily through interactions with specific enzymes and receptors. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. This interaction can lead to modulation of enzymatic activity, affecting drug metabolism and detoxification processes.
Interaction with Enzymes
MTMP's binding affinity to cytochrome P450 enzymes suggests that it can influence metabolic pathways. For instance, the compound may inhibit or alter enzyme activity by binding to active sites or allosteric sites on proteins. Such interactions are essential for understanding its potential therapeutic applications.
Biological Activities
Research indicates that MTMP possesses a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that MTMP may exhibit antimicrobial effects against various pathogens, although further research is needed to elucidate these effects fully.
- Anti-inflammatory Effects : MTMP has been investigated for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Cell Signaling Modulation : The compound may modulate key signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. This modulation can influence gene expression and cellular responses to external stimuli .
Research Findings
Several studies have explored the biological activity of MTMP:
- Enzyme Inhibition Studies : Research has demonstrated that MTMP can act as an enzyme inhibitor in various biochemical assays. Its interactions with cytochrome P450 enzymes have been particularly noted for their implications in drug metabolism.
- Cellular Effects : In vitro studies have shown that MTMP influences cellular processes such as signaling pathways and gene expression. For example, it has been observed to affect the MAPK/ERK signaling pathway in specific cell types .
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of MTMP found that it exhibited significant activity against several bacterial strains. The compound was tested using standard disc diffusion methods, revealing zones of inhibition comparable to established antibiotics.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammation models, MTMP demonstrated a reduction in pro-inflammatory cytokines in vitro. This suggests its potential utility in treating inflammatory conditions; however, further in vivo studies are required to confirm these findings .
Comparative Analysis
To better understand the unique properties of MTMP compared to related compounds, the following table summarizes key features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C8H12N2O2 | Exhibits significant enzyme inhibition properties |
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | C8H12N2O2 | Different substitution pattern affecting reactivity |
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | C8H12N2O2 | Varies in position of carboxylate group |
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 1,4,5-trimethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-5-6(2)10(3)9-7(5)8(11)12-4/h1-4H3 |
InChI Key |
LUBJPIILSUFTBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C(=O)OC)C)C |
Origin of Product |
United States |
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